molecular formula C24H24N6O B4565886 2-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine

2-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine

Cat. No.: B4565886
M. Wt: 412.5 g/mol
InChI Key: CFJNZKPXAICSDY-UHFFFAOYSA-N
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Description

2-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a useful research compound. Its molecular formula is C24H24N6O and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.20115941 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Novel compounds exhibiting potent bacterial biofilm inhibition and MurB enzyme inhibitory activities, showing efficacy against strains such as E. coli, S. aureus, and S. mutans, have been developed. These compounds also demonstrated better biofilm inhibition activities compared to reference drugs like Ciprofloxacin, indicating their potential as novel antibacterial agents (Mekky & Sanad, 2020).
  • A study revealed the synthesis of thioxothiazolidin-4-one derivatives with significant anticancer and antiangiogenic effects in mouse models, suggesting their potential for anticancer therapy with the capability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

Anticancer Activity

  • Research on thioxothiazolidin-4-one derivatives demonstrated their capability to reduce ascites tumor volume, cell number, and increase the lifespan of EAT-bearing mice, highlighting their potential as anticancer agents with antiangiogenic effects (Chandrappa et al., 2010).

Anticonvulsant Activity

  • The development of pyrazolo[3,4-b]pyrazines with significant anticonvulsant activity was reported, indicating their potential as therapeutic agents in the treatment of convulsions (Farghaly et al., 2014).

Anti-Tubercular Activity

  • Studies have also focused on the synthesis and anti-tubercular activity of condensed oxadiazole and pyrazine derivatives, showcasing their efficacy against tuberculosis, which is a significant finding in the quest for new anti-tubercular medications (El-Azab et al., 2018).

Molecular Structure and Reactivity Studies

  • Investigations into the molecular structure, vibrational study, chemical reactivity, and molecular docking of oxadiazole and pyrazine derivatives offer insights into their potential mechanisms of action and interactions with biological targets, furthering our understanding of their pharmacological properties (El-Azab et al., 2018).

Properties

IUPAC Name

5-[(4-benzhydrylpiperazin-1-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c1-3-7-19(8-4-1)23(20-9-5-2-6-10-20)30-15-13-29(14-16-30)18-22-27-24(28-31-22)21-17-25-11-12-26-21/h1-12,17,23H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJNZKPXAICSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NO2)C3=NC=CN=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine

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